

Amsilarotene: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Amsilarotene	
Cat. No.:	B1667262	Get Quote

Amsilarotene (also known as TAC-101) is a synthetic retinoid with selective agonist activity for the retinoic acid receptor-alpha (RAR- α). It has been investigated for its potential as an antineoplastic agent, particularly in hepatocellular carcinoma. This technical guide provides a comprehensive overview of **Amsilarotene**'s chemical structure, properties, mechanism of action, and relevant experimental and clinical data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Amsilarotene is a retinobenzoic acid derivative with the IUPAC name 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid.[1] Its structure is characterized by a benzoic acid moiety linked via an amide bond to a benzoyl group substituted with two trimethylsilyl groups.



Identifier	Value
IUPAC Name	4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid[1]
Synonyms	TAC-101, Am-555S, Am555S[1]
CAS Number	125973-56-0[1]
Molecular Formula	C20H27NO3Si2[1]
Molecular Weight	385.6 g/mol [1]
SMILES String	CINVALID-LINK (C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2) C(=O)O)INVALID-LINK(C)C[1]
InChI	InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11- 15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8- 10-16)20(23)24/h7-13H,1-6H3,(H,21,22) (H,23,24)[1]
InChlKey	VVTNSTLJOVCBDL-UHFFFAOYSA-N[1]

Physicochemical Properties

Property	Value	Source
Molecular Weight	385.60 g/mol	MedKoo Biosciences[2]
Exact Mass	385.1530	MedKoo Biosciences[2]
Solubility	Soluble in DMSO, not in water.	MedKoo Biosciences[2]
Appearance	Solid powder	MedKoo Biosciences[2]

Pharmacological Properties

Mechanism of Action

Foundational & Exploratory

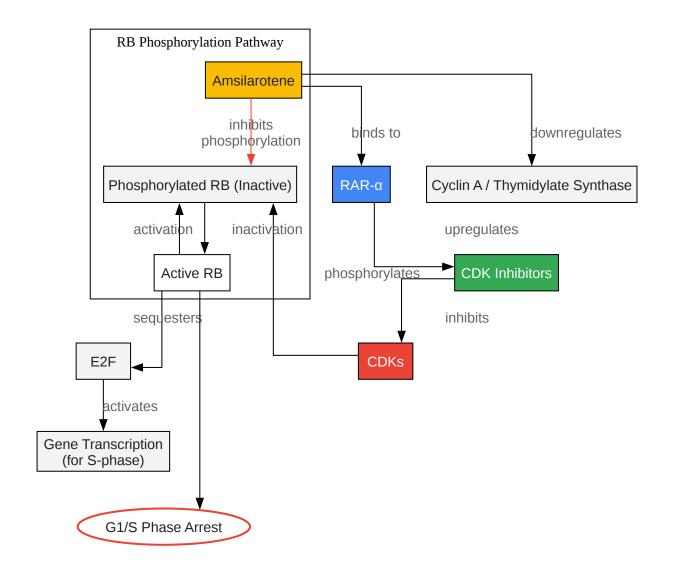




Amsilarotene exerts its anticancer effects through its selective agonism of the retinoic acid receptor-alpha (RAR- α). This interaction initiates a cascade of events leading to cell cycle arrest and apoptosis.[1][2] The key mechanisms include:

- Inhibition of Retinoblastoma (RB) Protein Phosphorylation: Amsilarotene inhibits the
 phosphorylation of the retinoblastoma tumor suppressor protein (pRb).[1][2]
 Unphosphorylated or hypophosphorylated pRb is in its active state and binds to E2F
 transcription factors, preventing the transcription of genes required for the G1 to S phase
 transition of the cell cycle.
- Induction of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound increases the levels
 of CDK inhibitors, which further contributes to the inhibition of CDKs responsible for pRb
 phosphorylation.[1][2]
- Downregulation of Cyclin A and Thymidylate Synthase: **Amsilarotene** leads to a cytotoxic decrease in the expression of Cyclin A and thymidylate synthase, proteins crucial for DNA replication and cell cycle progression.[1][2]





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Amsilarotene's Mechanism of Action

Pharmacodynamics



Amsilarotene exhibits high selectivity for RAR- α , with a significantly lower affinity for RAR- β . This selectivity is a key feature of its pharmacological profile.

Target	Kı
RAR-α	2.4 nM[1]
RAR-β	400 nM[1]

In Vitro and In Vivo Activity

- Apoptosis Induction: Amsilarotene induces apoptosis in a concentration-dependent manner in various human cancer cell lines, including epithelial ovarian carcinoma cells.[1]
- Inhibition of Proliferation: It has been shown to inhibit the proliferation of pancreatic cancer cell lines BxPC-3 and MIAPaCa-2.[1]
- Cell Cycle Arrest: Treatment with **Amsilarotene** increases the proportion of sensitive BxPC-3 cells in the G1 phase of the cell cycle.[1]
- Tumor Growth Inhibition: In vivo studies using nude mice with RMG-II tumor xenografts, daily oral administration of **Amsilarotene** at 8 mg/kg for 30 days resulted in a 45% reduction in relative tumor volume.[1]

Experimental Protocols

Detailed experimental protocols for **Amsilarotene** are not readily available in the public domain. However, based on the reported mechanism of action, the following are representative methodologies for key experiments.

RAR Binding Affinity Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to nuclear receptors.





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Workflow for RAR Binding Affinity Assay

- Preparation of Reagents: Purified recombinant RAR-α ligand-binding domain (LBD) is used.
 A radiolabeled known RAR ligand (e.g., [³H]all-trans-retinoic acid) serves as the tracer.
 Amsilarotene is prepared in a series of dilutions.
- Binding Reaction: The RAR-α LBD is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled **Amsilarotene** in a suitable binding buffer.
- Separation of Bound and Free Ligand: The reaction mixture is passed through a filter membrane that retains the protein-ligand complex but allows the free radioligand to pass through.
- Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of specific binding versus the
 concentration of Amsilarotene. The IC₅₀ (the concentration of Amsilarotene that displaces
 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated
 from the IC₅₀ using the Cheng-Prusoff equation.

Western Blot for RB Phosphorylation (General Protocol)



Western blotting is a standard technique to assess the phosphorylation status of a protein.

- Cell Culture and Treatment: Cancer cells (e.g., BxPC-3) are cultured and treated with
 Amsilarotene at various concentrations and for different time points.
- Protein Extraction: Cells are lysed to extract total cellular proteins.
- Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated RB (at specific sites) and a primary antibody for total RB (as a loading control).
- Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
- Analysis: The intensity of the bands corresponding to phosphorylated RB and total RB is quantified, and the ratio of phosphorylated RB to total RB is calculated to determine the effect of Amsilarotene treatment.

Clinical Trials

Amsilarotene has been evaluated in clinical trials for the treatment of advanced cancers, most notably hepatocellular carcinoma (HCC).

Phase I/II Trial in Advanced Hepatocellular Carcinoma (NCT00077142)

A Phase I/II open-label study was conducted to determine the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and antitumor activity of oral TAC-101 in patients with advanced HCC.



- Study Design: The Phase I portion was a dose-escalation study to determine the MTD. The Phase II portion evaluated the efficacy at the MTD. Patients received oral TAC-101 once daily for 14 days, followed by a 7-day rest period, in 21-day cycles.
- Patient Population: Patients with advanced hepatocellular carcinoma.
- Key Findings:
 - The MTD was determined to be 20 mg/day. Dose-limiting toxicities at 40 mg/day included deep venous thrombosis, dermatitis, fatigue, arthralgia, myalgia, and vena cava embolism.
 - At the 20 mg/day dose, the treatment was generally well-tolerated.
 - No complete or partial responses were observed during the initial treatment period, but 57% of evaluable patients (12 out of 21) achieved stable disease. Two patients had late partial responses after discontinuing the treatment.
 - The median survival for all patients treated with 20 mg/day was 12.7 months, and for evaluable patients, it was 19.2 months.

Pharmacokinetics from Phase I Trial

Pharmacokinetic analysis from an initial Phase I trial in patients with advanced cancer indicated no autoinduction of metabolism with dosing over 28 days.

Parameter	Finding
Metabolism	No autoinduction observed over 28 days of dosing.

Conclusion

Amsilarotene is a selective RAR- α agonist that has demonstrated preclinical and early clinical activity as an antineoplastic agent. Its mechanism of action, involving the inhibition of RB phosphorylation and induction of cell cycle arrest, provides a rationale for its use in cancer therapy. While clinical development has not progressed to registration, the data gathered on **Amsilarotene** provides valuable insights for the development of other RAR- α selective



retinoids. Further research may explore its potential in combination therapies or in specific patient populations with biomarkers indicative of sensitivity to RAR- α agonism.

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References

- 1. A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma. [scholars.duke.edu]
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